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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

**A Note on Receptor Specificity
Initial information may incorrectly identify JNJ-40411813 (also known as ADX-71149) as a

positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. However,

extensive pharmacological data confirms that JNJ-40411813 is a selective positive allosteric

modulator of the metabotropic glutamate 2 (mGlu2) receptor.[1][2][3][4] This document provides

protocols and data for the preparation and in vivo administration of JNJ-40411813 as an

mGlu2 PAM.

Introduction
JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor, a

G protein-coupled receptor primarily expressed in the central nervous system.[1][3] As a PAM,

JNJ-40411813 enhances the receptor's response to the endogenous ligand, glutamate. This

modulation of the glutamatergic system has shown therapeutic potential in preclinical models of

various neurological and psychiatric disorders, including schizophrenia and epilepsy.[1] Proper

formulation and administration are critical for obtaining reliable and reproducible results in in

vivo studies. This document outlines detailed protocols for the preparation of JNJ-40411813 for

oral and intravenous administration in animal models.
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A summary of the key physicochemical and pharmacokinetic properties of JNJ-40411813 is

presented in the table below. This data is essential for dose calculations and understanding the

compound's behavior in vivo.

Parameter Value Reference

Molecular Formula C₂₀H₂₅ClN₂O [2]

Molecular Weight 344.88 g/mol [2]

In Vitro EC₅₀ (hmGlu2)
147 ± 42 nM ([³⁵S]GTPγS

binding assay)
[1][3]

Solubility (DMSO)
25 mg/mL (72.49 mM)

(requires sonication)
[5]

Route of Administration
Oral (p.o.), Intravenous (i.v.),

Subcutaneous (s.c.)
[1]

Animal Model (PK) Male Sprague-Dawley Rat [1]

Oral Bioavailability (F) 31% (at 10 mg/kg in fed rats) [1][3]

Cₘₐₓ (10 mg/kg p.o.) 938 ng/mL [1][3]

Tₘₐₓ (10 mg/kg p.o.) 0.5 hours [1]

Half-life (t₁/₂) (10 mg/kg p.o.) 2.3 ± 0.5 hours [1]

Plasma Clearance (2.5 mg/kg

i.v.)
1.4 ± 0.1 L/h/kg [1]

Volume of Distribution (Vd)

(2.5 mg/kg i.v.)
2.3 ± 0.2 L/kg [1]

Experimental Protocols
The following protocols provide step-by-step instructions for preparing JNJ-40411813 for in

vivo administration. The choice of vehicle and route of administration will depend on the

specific experimental design.
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Protocol 1: Preparation of JNJ-40411813 in 20%
Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Oral (p.o.),
Intravenous (i.v.), or Subcutaneous (s.c.) Administration
This formulation has been successfully used in published preclinical studies.[1]

Materials:

JNJ-40411813 powder

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

1N Hydrochloric acid (HCl)

Sterile water for injection

Appropriate sterile containers and stirring equipment

Procedure:

Calculate the required amounts: Determine the total volume and concentration of the dosing

solution needed for your study.

Prepare the vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For example,

to prepare 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile water. Gentle

warming and stirring may be required to fully dissolve the HP-β-CD.

Weigh JNJ-40411813: Accurately weigh the required amount of JNJ-40411813 powder.

Add JNJ-40411813 to the vehicle: Slowly add the JNJ-40411813 powder to the 20% HP-β-

CD solution while stirring.

Add HCl: Add 1 equivalent of HCl to the suspension. The addition of acid helps to solubilize

the compound.

Adjust pH: Adjust the pH of the solution as needed for the specific route of administration.
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Ensure complete dissolution: Continue to stir the solution until the JNJ-40411813 is

completely dissolved. The final solution should be clear.

Sterile filter (for i.v. administration): If the solution is intended for intravenous administration,

sterile filter it through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Preparation of JNJ-40411813 Suspension for
Oral (p.o.) Administration
This protocol creates a suspension and is suitable for oral gavage.

Materials:

JNJ-40411813 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Saline (0.9% NaCl)

Appropriate sterile containers and mixing equipment

Procedure:

Prepare a stock solution in DMSO: Prepare a stock solution of JNJ-40411813 in DMSO. For

example, a 25 mg/mL stock solution can be prepared.[6] Sonication may be required to fully

dissolve the compound.

Vehicle preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.

Mixing procedure: To prepare 1 mL of the final formulation, follow these steps in order,

ensuring the solution is mixed thoroughly after each addition:

Add 100 µL of the JNJ-40411813 DMSO stock solution to 400 µL of PEG300.
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Add 50 µL of Tween-80.

Add 450 µL of saline.

Final concentration: This procedure will yield a 2.5 mg/mL suspension of JNJ-40411813.

Use immediately: It is recommended to use the suspension immediately after preparation.

Signaling Pathway and Experimental Workflow
mGlu2 Receptor Signaling Pathway
JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor. This receptor is

coupled to the Gαi/o protein. Upon activation by glutamate, a conformational change in the

receptor is enhanced by JNJ-40411813, leading to the inhibition of adenylyl cyclase, which in

turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8]
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Caption: mGlu2 receptor signaling pathway modulated by JNJ-40411813.

Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for preparing and administering JNJ-
40411813 in an in vivo experiment.
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Formulation Preparation

In Vivo Administration

Post-Administration

1. Weigh JNJ-40411813

2. Prepare Vehicle
(e.g., 20% HP-β-CD or DMSO/PEG300/Tween-80/Saline)

3. Mix JNJ-40411813 with Vehicle

4. Ensure Complete Solubilization or Homogeneous Suspension

5. Select Animal Model
(e.g., Rat, Mouse)

6. Determine Dose and Administration Route
(p.o., i.v., s.c.)

7. Administer Formulation

8. Behavioral or Physiological Readouts

9. Pharmacokinetic/Pharmacodynamic Analysis
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Caption: Experimental workflow for JNJ-40411813 in vivo studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1673069?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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